molecular formula C11H19Cl2N3O2 B572895 2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride CAS No. 1226776-85-7

2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride

Cat. No. B572895
CAS RN: 1226776-85-7
M. Wt: 296.192
InChI Key: XPXSIFJOJBGGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride, also known as Boc-Pyr-NH2, is a reagent used in organic synthesis. It is a white crystalline solid that is soluble in water and organic solvents. Boc-Pyr-NH2 is a versatile reagent used in a variety of synthetic applications, ranging from the synthesis of peptides to the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, Boc-Pyr-NH2 has been used in the synthesis of peptide-based drugs and as a catalyst in organic reactions.

Scientific Research Applications

Synthesis and Molecular Modeling

  • Regioselective Amidomethylation: Research demonstrates the utility of related compounds in the regioselective amidomethylation of pyridines, showing the versatility of these compounds in creating aminomethylated pyridines for further synthetic applications. This approach offers a scalable method to obtain N-Boc analogues efficiently, highlighting the compound's importance in synthetic organic chemistry (Papaioannou et al., 2020).
  • Molecular Modeling: A study on 4-(Boc-amino)pyridine, closely related to the queried compound, provides insights into its structure and spectroscopic properties through computational methods. This work showcases the potential of such compounds in nonlinear optical (NLO) applications, driven by their electronic and optical characteristics (Vural, 2015).

Materials Science and Coordination Chemistry

  • Coordination Compounds: The formation of Mn(II) and Cd(II) thiocyanate coordination compounds with 4-(Boc-amino)pyridine underscores its role in developing materials with unique thermal, magnetic, and luminescence properties. Such studies highlight the potential of these compounds in creating new materials for technological applications (Suckert et al., 2017).

Peptide Chemistry and Bioorganic Applications

  • Peptidomimetics Synthesis: The amino acid and peptide analogues research involving related pyrrolidinothieno[2,3-d]pyrimidine derivatives underlines the significance of Boc-protected amino compounds in synthesizing peptidomimetics. These applications demonstrate the compound's role in developing bioactive molecules and advancing peptide science (Bissyris et al., 2005).

Advanced Organic Syntheses

  • Protected Amino Acids for Pseudopeptide Synthesis: The synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives for pseudopeptide synthesis illustrates the broader utility of Boc-protected aminomethyl pyridines in constructing complex bioorganic molecules. This approach paves the way for creating diverse peptidomimetics and exploring their biological activities (Pascal et al., 2000).

properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.2ClH/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9;;/h4-6H,7,12H2,1-3H3,(H,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXSIFJOJBGGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712337
Record name tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161315-19-1
Record name tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.